molecular formula C8H5F3N2O4 B8446129 2-Amino-5-nitro-4-trifluoromethyl-benzoic acid

2-Amino-5-nitro-4-trifluoromethyl-benzoic acid

Cat. No. B8446129
M. Wt: 250.13 g/mol
InChI Key: XRHDEVLXABTEPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-5-nitro-4-trifluoromethyl-benzoic acid is a useful research compound. Its molecular formula is C8H5F3N2O4 and its molecular weight is 250.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Amino-5-nitro-4-trifluoromethyl-benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-5-nitro-4-trifluoromethyl-benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C8H5F3N2O4

Molecular Weight

250.13 g/mol

IUPAC Name

2-amino-5-nitro-4-(trifluoromethyl)benzoic acid

InChI

InChI=1S/C8H5F3N2O4/c9-8(10,11)4-2-5(12)3(7(14)15)1-6(4)13(16)17/h1-2H,12H2,(H,14,15)

InChI Key

XRHDEVLXABTEPG-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1[N+](=O)[O-])C(F)(F)F)N)C(=O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 490 mg (1.85 mmol) of 2-amino-5-nitro-4-trifluoromethyl-benzoic acid methyl ester in 5 ml methanol, 4.7 ml (9.27 mmol) of 2 M sodium hydroxide solution is added. The yellow solution is stirred at 60° C. for 12 hours. Subsequently hydrochloric acid (1M) is added to adjust to pH=2. The solvent volume is reduced by evaporation and is extracted with ethyl acetate. The organic layers are combined, dried and the solvent is evaporated to yield 2-amino-5-nitro-4-trifluoromethyl-benzoic acid. 1H-NMR; DMSO-d6 (400 MHz, ppm): 8.58 (s, 1H, aromatic); 8.10 (s(broad), 2H, NH2); 7.35 (s, 1H, aromatic).; LC-MS: 249 [M-H]- ; Agilent LC/MSD 1100 Series; LC-MS method: Column: SunFireCl8, 4.6*50 mm, 3.5 μm; negative MS; water/acetonitril 95:5 to 5:95 in 5 min, flow: 1.5 ml/min.
Quantity
490 mg
Type
reactant
Reaction Step One
Quantity
4.7 mL
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reactant
Reaction Step One
Quantity
5 mL
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solvent
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0 (± 1) mol
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reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of 49.5 g (169 mmol) of 2-acetylamino-5-nitro-4-trifluoromethyl-benzoic acid in 600 ml of methanol and 100 ml of water is cooled to 0° C. and 71.1 ml (1.33 mol) of concentrated H2SO4 are added dropwise. Upon completion of the addition, the mixture is heated to reflux for 1 hour. The mixture is then cooled to 0° C., the pH is adjusted to 10 with a 30% aqueous NaOH-solution and it is stirred for 1 hour. The methanol is distilled off and the remaining aqueous solution is diluted with water and extracted with t-butyl methylether. The aqueous phase is acidified with concentrated HCl-solution and the resulting yellow suspension is filtered and washed with water. The solid is dried in vacuo at 100° C. to give 28.3 g (67%) of 2-amino-5-nitro-4-trifluoromethyl-benzoic acid, m.p. 237° C.
Name
2-acetylamino-5-nitro-4-trifluoromethyl-benzoic acid
Quantity
49.5 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
71.1 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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